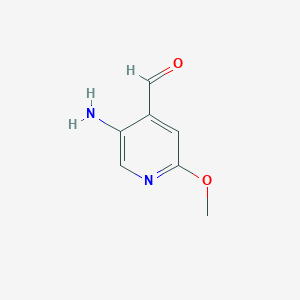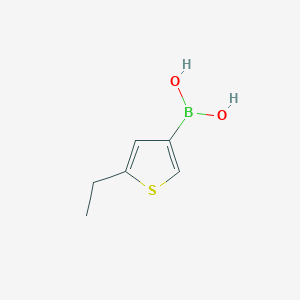
(5-Ethylthiophen-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Ethylthiophen-3-yl)boronic acid is an organoboron compound featuring a thiophene ring substituted with an ethyl group at the 5-position and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (5-Ethylthiophen-3-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, this reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In industrial settings, the synthesis of arylboronic acids, including this compound, often employs iridium-catalyzed borylation of arenes followed by oxidative cleavage of the resulting pinacol boronates . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: (5-Ethylthiophen-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds between the boronic acid and an electrophilic partner .
Common Reagents and Conditions: The Suzuki-Miyaura coupling typically requires a palladium catalyst and a base, such as potassium acetate, to activate the boronic acid . The reaction conditions are generally mild, making it compatible with a wide range of functional groups.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
(5-Ethylthiophen-3-yl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action for (5-Ethylthiophen-3-yl)boronic acid in cross-coupling reactions involves the activation of the boron atom by a base, which enhances the polarization of the organic ligand and facilitates the transmetalation step with the palladium catalyst . This process ultimately leads to the formation of a new carbon-carbon bond.
Comparación Con Compuestos Similares
- Phenylboronic acid
- Thiophen-2-ylboronic acid
- (4-Methylphenyl)boronic acid
Uniqueness: (5-Ethylthiophen-3-yl)boronic acid is unique due to the presence of both an ethyl group and a thiophene ring, which can impart distinct electronic and steric properties compared to other boronic acids. This uniqueness can influence its reactivity and selectivity in cross-coupling reactions, making it a valuable compound in organic synthesis .
Propiedades
Fórmula molecular |
C6H9BO2S |
|---|---|
Peso molecular |
156.02 g/mol |
Nombre IUPAC |
(5-ethylthiophen-3-yl)boronic acid |
InChI |
InChI=1S/C6H9BO2S/c1-2-6-3-5(4-10-6)7(8)9/h3-4,8-9H,2H2,1H3 |
Clave InChI |
NTKFIQZZYNVSMF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CSC(=C1)CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



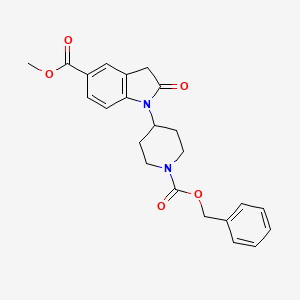
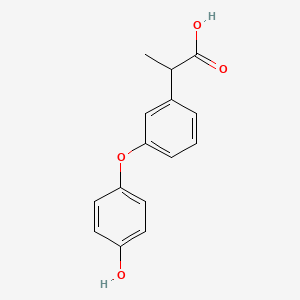

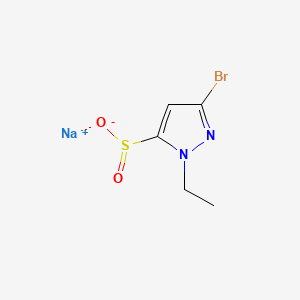
![2,6-Dioxaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13452893.png)
![2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13452894.png)
![2-{6-[2-(1,3-Oxazol-2-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13452905.png)
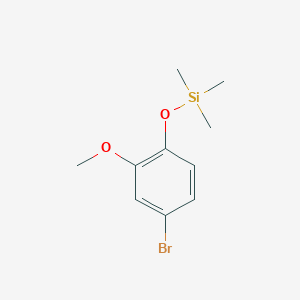
![[4-(Methoxymethyl)piperidin-4-yl]methanol](/img/structure/B13452910.png)

![(5-Aminospiro[2.3]hexan-5-yl)methanol](/img/structure/B13452922.png)
![[2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid](/img/structure/B13452932.png)
